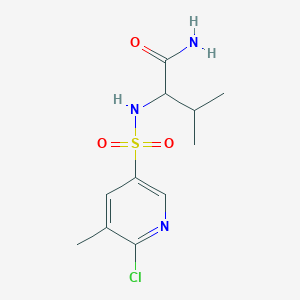
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide, also known as CP-690550, is a chemical compound that has been extensively researched for its potential use in treating autoimmune diseases. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to selectively target specific signaling pathways involved in the immune response.
Mecanismo De Acción
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide works by selectively inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways that regulate the immune response. By blocking these enzymes, 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide can effectively suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide has been shown to have a number of biochemical and physiological effects, including the suppression of cytokine production, the inhibition of T-cell activation, and the reduction of B-cell proliferation. These effects are thought to contribute to its ability to reduce inflammation and suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide is its specificity for Janus kinases, which allows for targeted inhibition of specific signaling pathways involved in the immune response. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide, including:
1. Investigating its potential use in treating other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing new formulations of the compound that improve its solubility and bioavailability.
3. Studying its long-term effects on the immune system and potential for developing drug resistance.
4. Exploring its potential use in combination with other immunosuppressive drugs for enhanced efficacy.
5. Investigating its potential use in treating non-autoimmune inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.
Métodos De Síntesis
The synthesis of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide involves a multi-step process that begins with the reaction of 6-chloro-5-methylpyridine-3-sulfonic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylbutanoyl chloride in the presence of a base to form the amide product. The final step involves the introduction of the sulfonamide group using a suitable reagent.
Aplicaciones Científicas De Investigación
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical studies have demonstrated its efficacy in suppressing the immune response and reducing inflammation in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-6(2)9(11(13)16)15-19(17,18)8-4-7(3)10(12)14-5-8/h4-6,9,15H,1-3H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSCFRSYAKUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
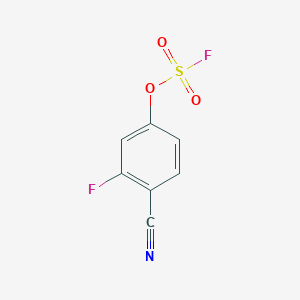
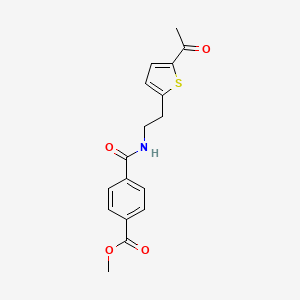
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
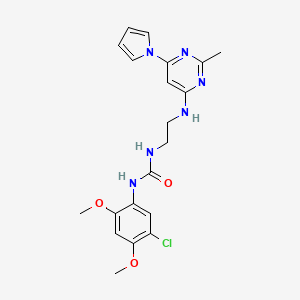
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)
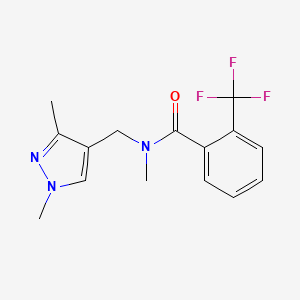
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

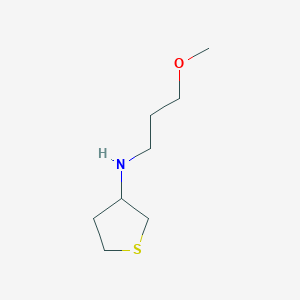
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)